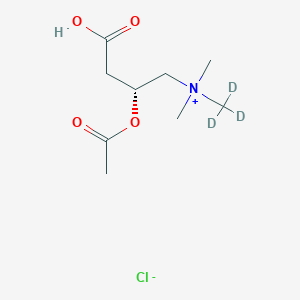

Acetyl-L-carnitine-d3 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétyl-L-carnitine-d3 (chlorhydrate) est une forme marquée au deutérium du chlorhydrate d’acétyl-L-carnitine. Ce composé est un ester acétylé de l’acide aminé L-carnitine, naturellement présent dans l’organisme et connu pour sa capacité à traverser la barrière hémato-encéphalique. L’acétyl-L-carnitine-d3 (chlorhydrate) est souvent utilisé dans la recherche scientifique comme composé marqué par un isotope stable pour diverses études analytiques et biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acétyl-L-carnitine-d3 (chlorhydrate) implique généralement l’acétylation de la L-carnitine avec de l’anhydride acétique en présence d’une source de deutérium. La réaction est effectuée dans des conditions contrôlées pour assurer l’incorporation d’atomes de deutérium à des positions spécifiques de la molécule. Le produit est ensuite purifié et converti en sa forme de sel chlorhydrate .

Méthodes de production industrielle

La production industrielle de l’acétyl-L-carnitine-d3 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour atteindre la pureté isotopique et la pureté chimique souhaitées. Le produit final est généralement obtenu sous forme de solide blanc à blanc cassé, qui est ensuite emballé et stocké dans des conditions appropriées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

L’acétyl-L-carnitine-d3 (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester dans l’acétyl-L-carnitine-d3 peut être hydrolysée pour donner de la L-carnitine et de l’acide acétique.

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Substitution : Le groupe acétyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Hydrolyse : Généralement effectuée en milieu aqueux acide ou basique.

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Hydrolyse : L-carnitine et acide acétique.

Oxydation : Divers dérivés oxydés selon les conditions utilisées.

Substitution : Dérivés substitués de l’acétyl-L-carnitine.

Applications de la recherche scientifique

L’acétyl-L-carnitine-d3 (chlorhydrate) a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne pour la quantification de la L-acétylcarnitine par chromatographie en phase gazeuse ou par chromatographie en phase liquide-spectrométrie de masse.

Biologie : Étudié pour son rôle dans la fonction mitochondriale et le métabolisme énergétique.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des conditions telles que la neuropathie, la dépression et le déclin cognitif.

Industrie : Utilisé dans le développement de compléments alimentaires et de produits pharmaceutiques.

Applications De Recherche Scientifique

Acetyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard for the quantification of L-acetylcarnitine by gas chromatography or liquid chromatography-mass spectrometry.

Biology: Studied for its role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and cognitive decline.

Industry: Utilized in the development of dietary supplements and pharmaceuticals.

Mécanisme D'action

L’acétyl-L-carnitine-d3 (chlorhydrate) exerce ses effets en facilitant l’absorption de l’acétyl-CoA dans les mitochondries pendant l’oxydation des acides gras. Ce processus améliore la production d’acétylcholine, un neurotransmetteur, et stimule la synthèse des protéines et des phospholipides membranaires. Le composé influence également diverses cibles et voies moléculaires, notamment la régulation positive du récepteur métabotropique du glutamate 2 par acétylation de NF-κB p65 .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate d’acétyl-L-carnitine : La forme non deutériée de l’acétyl-L-carnitine-d3 (chlorhydrate).

L-carnitine : Le composé parent sans le groupe acétyle.

Propionyl-L-carnitine : Une autre forme estérifiée de la L-carnitine avec un groupe propionyle au lieu d’un groupe acétyle.

Unicité

L’acétyl-L-carnitine-d3 (chlorhydrate) est unique en raison de son marquage au deutérium, ce qui la rend particulièrement utile dans les études analytiques impliquant la spectrométrie de masse. Les atomes de deutérium fournissent un décalage de masse distinct, permettant une quantification précise et un suivi du composé dans les systèmes biologiques .

Propriétés

Formule moléculaire |

C9H18ClNO4 |

|---|---|

Poids moléculaire |

242.71 g/mol |

Nom IUPAC |

[(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; |

Clé InChI |

JATPLOXBFFRHDN-WVKKGGDISA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-] |

SMILES canonique |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)